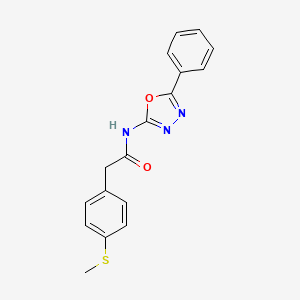

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

描述

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

属性

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-23-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBAXYAXZVZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 4-(methylthio)benzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

化学反应分析

Types of Reactions

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: HNO3, Br2

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Hydrazine derivatives

Substitution: Nitro or halogenated derivatives

科学研究应用

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide have shown promising results against various cancer cell lines.

A notable study evaluated the cytotoxic effects of oxadiazole derivatives against glioblastoma cell lines, revealing that certain compounds led to significant apoptosis in cancer cells through DNA damage mechanisms . This suggests that the oxadiazole core may play a crucial role in inducing cell death in cancerous tissues.

Anti-inflammatory Potential

In silico studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies indicated a strong binding affinity of these compounds to the active site of 5-LOX, which could position them as potential anti-inflammatory agents .

Case Study: Synthesis and Evaluation

A comprehensive synthesis protocol for oxadiazole derivatives was established using commercially available reagents. The resulting compounds were characterized using techniques such as NMR and LC-MS. The anti-inflammatory potency was evaluated through molecular docking studies, suggesting a pathway for further optimization .

Clinical Relevance

The therapeutic implications of this compound extend beyond cancer and inflammation. Its structural similarities to other bioactive compounds hint at potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity. This is particularly relevant in Alzheimer's disease where maintaining acetylcholine levels is crucial for cognitive function .

Summary Table of Applications

作用机制

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation .

相似化合物的比较

Similar Compounds

- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-triazol-2-yl)acetamide

Uniqueness

This compound is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

生物活性

2-(4-(Methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

This structure features a phenyl group substituted with a methylthio group and an oxadiazole moiety, which are known to influence its biological properties.

The biological activity of this compound has been linked to several mechanisms:

- Cholinesterase Inhibition : The compound has shown significant inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial in neurotransmission and neuroprotection. In vitro studies indicate that it can inhibit hAChE with an IC50 value of approximately 0.907 μM .

- Neuroprotective Effects : It has been observed to enhance cognitive functions in animal models of Alzheimer’s disease by reducing malondialdehyde (MDA) levels and increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves activation of caspase pathways, leading to programmed cell death .

In Vitro Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. The following table summarizes key findings from these studies:

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| SD-6 | hAChE | 0.907 | Neuroprotective |

| SD-1 | hBChE | 1.413 | Moderate inhibition |

| SD-3 | hBACE-1 | 1.5 | Anticancer activity |

Case Studies

- Cognitive Enhancement in Alzheimer Models : In a study involving scopolamine-induced cognitive impairment in rats, treatment with this compound resulted in significant improvements in memory tasks, alongside biochemical markers indicating reduced oxidative stress .

- Antitumor Activity : A series of experiments evaluated the anticancer potential against A549 (lung cancer) and C6 (glioma) cell lines. Compounds derived from the oxadiazole scaffold exhibited notable cytotoxicity, with some derivatives leading to over 70% inhibition of cell proliferation at specific concentrations .

常见问题

Basic: What experimental protocols are recommended for synthesizing 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide with high purity?

Answer:

A common approach involves refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4–6 hours under inert conditions. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the solvent system . Post-reaction, the product is isolated by cooling the mixture, filtering the precipitate, and recrystallizing from ethanol or pet-ether. For intermediates like 2-azido-N-phenylacetamides, sodium azide in a toluene:water mixture (8:2) under reflux for 5–7 hours is effective, followed by extraction and drying over Na₂SO₄ . Purity optimization requires iterative crystallization and spectroscopic validation (¹H NMR, IR).

Advanced: How can quantum chemical calculations enhance the design of reaction pathways for this compound?

Answer:

Computational methods, such as density functional theory (DFT), can predict transition states and intermediates in the synthesis. For example, reaction path search algorithms (e.g., artificial force-induced reaction method) combined with quantum chemical calculations identify energetically favorable pathways and optimize solvent effects . These models reduce trial-and-error experimentation by predicting regioselectivity in oxadiazole ring formation or steric hindrance in acetamide substitution.

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthio group at the 4-position of phenyl, oxadiazole ring protons).

- IR Spectroscopy : To validate carbonyl (C=O, ~1680 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : For molecular ion peak matching the exact mass (e.g., [M+H]⁺).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) require:

- Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1% to avoid denaturation) .

- Orthogonal Validation : Cross-check using fluorescence-based assays vs. spectrophotometric methods .

- Structural Analog Comparison : Compare activity trends with derivatives (e.g., methylthio vs. methoxy substituents) to identify pharmacophore contributions .

Basic: What in vitro models are suitable for preliminary evaluation of hypoglycemic activity?

Answer:

Use α-amylase/α-glucosidase inhibition assays to screen for carbohydrate-metabolizing enzyme inhibition. For cellular models, insulin-sensitive HepG2 cells can assess glucose uptake via fluorescence-labeled 2-NBDG . Dose-response curves (10–100 µM) and positive controls (e.g., acarbose) are mandatory.

Advanced: What strategies are effective for elucidating the mechanism of lipoxygenase (LOX) inhibition by this compound?

Answer:

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate (linoleic acid) concentrations .

- Molecular Docking : Simulate binding interactions (e.g., hydrogen bonding with LOX active-site residues like Gln₇₂₆ or hydrophobic interactions with Phe₅₇₂) using AutoDock Vina .

- Mutagenesis Validation : Test LOX mutants (e.g., Gln₇₂₆Ala) to confirm predicted binding sites.

Basic: How can researchers mitigate toxicity risks during in vivo studies of this compound?

Answer:

- Acute Toxicity Screening : Conduct OECD 423-guided tests in Wistar rats (dose range: 50–2000 mg/kg) with 14-day observation for mortality, organ weight changes, and histopathology .

- Hepatorenal Markers : Monitor serum ALT, AST, creatinine, and BUN levels post-administration.

Advanced: What computational tools are recommended for SAR studies of methylthio-phenyl-oxadiazole acetamides?

Answer:

- 3D-QSAR (CoMFA/CoMSIA) : To correlate steric/electronic features with bioactivity using training sets of derivatives .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize synthesizable analogs.

Basic: What solvent systems are optimal for column chromatography purification of this compound?

Answer:

Use gradient elution with hexane:ethyl acetate (8:2 to 6:4) or dichloromethane:methanol (95:5) for polar impurities. For oxadiazole-containing intermediates, silica gel columns with toluene:ethyl acetate (7:3) resolve regioisomers effectively .

Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in metabolic pathway tracing of this acetamide?

Answer:

Incorporate ¹⁴C at the methylthio group or oxadiazole ring during synthesis. Post-administration in rodent models, track metabolite distribution via liquid scintillation counting or autoradiography in liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。